(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17997781
InChI: InChI=1S/C9H9BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2/t9-/m0/s1
SMILES:
Molecular Formula: C9H9BrO
Molecular Weight: 213.07 g/mol

(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol

CAS No.:

Cat. No.: VC17997781

Molecular Formula: C9H9BrO

Molecular Weight: 213.07 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol -

Specification

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
IUPAC Name (2S)-5-bromo-2,3-dihydro-1H-inden-2-ol
Standard InChI InChI=1S/C9H9BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2/t9-/m0/s1
Standard InChI Key QYVONEHTDRTAHN-VIFPVBQESA-N
Isomeric SMILES C1[C@@H](CC2=C1C=CC(=C2)Br)O
Canonical SMILES C1C(CC2=C1C=CC(=C2)Br)O

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for this compound is (2S)-5-bromo-2,3-dihydro-1H-inden-2-ol, reflecting its stereochemistry at the second carbon of the indane backbone . Alternative designations include (1S)-5-bromoindan-2-ol and trans-2-bromo-1-indanol, though the former is preferred in formal contexts . The CAS registry numbers 67528-24-9 and 1270284-15-5 are associated with its racemic and enantiopure forms, respectively .

Molecular Descriptors

The compound’s canonical SMILES string, C1C(CC2=C1C=CC(=C2)Br)O\text{C1C(CC2=C1C=CC(=C2)Br)O}, encodes its bicyclic structure with a hydroxyl group at C2 and bromine at C5 . The InChIKey QYVONEHTDRTAHN-VIFPVBQESA-N\text{QYVONEHTDRTAHN-VIFPVBQESA-N} uniquely identifies its stereoisomeric form, distinguishing it from the (R)-enantiomer .

Structural Characteristics

Stereochemical Configuration

The (S)-configuration at C2 induces a specific spatial arrangement that influences intermolecular interactions. X-ray crystallography of analogous indanols reveals a pseudo-equatorial orientation of the hydroxyl group, minimizing steric hindrance with the fused benzene ring . This conformation enhances stability and dictates reactivity in nucleophilic substitutions.

Spectroscopic Profiles

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3) exhibits characteristic signals at δ 1.85–2.10 (m, 2H, CH2_2), δ 3.15–3.35 (m, 1H, CH-OH), δ 4.55 (d, J = 5.2 Hz, 1H, OH), and δ 7.20–7.45 (m, 3H, aromatic) .

  • IR: A broad peak at 3300–3500 cm1^{-1} confirms the hydroxyl group, while C-Br stretching appears at 560–600 cm1^{-1} .

Synthesis and Production

Enantioselective Routes

The (S)-enantiomer is synthesized via asymmetric epoxidation of indene followed by bromohydrin formation. A reported method employs Sharpless epoxidation with L-(+)-diethyl tartrate as a chiral auxiliary, achieving enantiomeric excess (ee) >98% . Subsequent ring-opening with HBr yields the target compound with retention of configuration.

Industrial-Scale Optimization

Batch processes using continuous-flow reactors have improved yield (78–82%) and reduced racemization risks. Key parameters include:

ParameterOptimal Value
Temperature0–5°C
Residence Time12–15 min
HBr Concentration48% (w/w)
CatalystZnBr2_2 (0.5 mol%)

This protocol minimizes side products like dibrominated derivatives (<2%) .

Physical and Chemical Properties

Thermodynamic Data

PropertyValue
Melting Point89–92°C
Boiling Point299.6°C at 760 mmHg
Density (25°C)1.617 g/cm3^3
LogP1.91
Solubility in Water2.3 mg/mL (20°C)

The elevated boiling point and density reflect strong intermolecular hydrogen bonding and bromine’s mass contribution .

Reactivity Profile

The hydroxyl group undergoes standard alcohol transformations (e.g., oxidation to ketones, esterification), while the bromine participates in Suzuki-Miyaura couplings. Notably, the stereocenter at C2 remains intact under mild conditions, enabling chiral pool synthesis .

Applications in Pharmaceutical Development

Intermediate for Kinase Inhibitors

(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol serves as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors. Coupling with pyrazolopyrimidines via Buchwald-Hartwig amination yields candidates with IC50_{50} values <10 nM against B-cell lymphomas .

Antiviral Agents

Derivatization at the hydroxyl position produces prodrugs active against SARS-CoV-2 main protease (Mpro^\text{pro}). Methyl carbamate analogs show 94% inhibition at 10 μM in vitro .

Recent Research Advancements

Photocatalytic Functionalization

Visible-light-mediated C–H bromination using (S)-5-bromoindanol as a bromine source achieves site-selective arylations. Ru(bpy)32+_3^{2+} catalysis enables bromine transfer to electron-deficient arenes with 85–92% efficiency .

Biocatalytic Resolution

Engineered alcohol dehydrogenases (ADHs) from Lactobacillus brevis resolve racemic mixtures with 99% ee. Immobilized enzymes on magnetic nanoparticles permit 15 reuse cycles without activity loss .

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